3-(Trifluoromethoxy)benzyl alcohol
Overview
Description
3-(Trifluoromethoxy)benzyl alcohol is a compound that is part of a broader class of trifluoromethylated organic molecules. These molecules are of significant interest in the field of organic chemistry due to their unique physical and chemical properties, which can be beneficial in pharmaceuticals, agrochemicals, and materials science. While the provided papers do not directly discuss 3-(Trifluoromethoxy)benzyl alcohol, they do provide insights into the chemistry of related trifluoromethyl and benzyl alcohol derivatives, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of trifluoromethylated benzyl alcohols can be complex due to the reactivity of the trifluoromethyl group. Paper9 describes the synthesis of a related compound, 2,4,6-tris(trifluoromethyl)benzyl alcohol, through the treatment of a trifluoromethylphenyl derivative with paraformaldehyde. This method could potentially be adapted for the synthesis of 3-(Trifluoromethoxy)benzyl alcohol by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of trifluoromethylated benzyl alcohols is characterized by the presence of a benzyl group attached to an alcohol functional group, with the addition of trifluoromethyl substituents. These substituents can significantly influence the molecular conformation and intermolecular interactions due to their high electronegativity and steric bulk. An X-ray diffraction study mentioned in paper9 reveals that a hexameric structure is formed in the case of 2,4,6-tris(trifluoromethyl)benzyl alcohol, which could suggest that 3-(Trifluoromethoxy)benzyl alcohol may also exhibit unique structural characteristics.
Chemical Reactions Analysis
The reactivity of trifluoromethylated benzyl alcohols can be explored through various chemical reactions. For instance, paper discusses the use of scandium triflate as a catalyst for acylation reactions involving alcohols, which could be applicable to 3-(Trifluoromethoxy)benzyl alcohol. Paper describes benzyl-etherification reactions catalyzed by rare earth metal triflates, indicating that trifluoromethylated benzyl alcohols could participate in etherification reactions to form benzyl ethers. Additionally, paper outlines a method for the trifluoromethylation of benzylic xanthates, which could be relevant for introducing trifluoromethyl groups into benzyl alcohol derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(Trifluoromethoxy)benzyl alcohol would be influenced by the trifluoromethoxy group. This group is known for its lipophilicity and ability to enhance the metabolic stability of molecules. The presence of the trifluoromethoxy group could also affect the boiling point, solubility, and reactivity of the alcohol. Paper10 provides an example of the oxidation of benzyl alcohol to benzaldehyde and benzoic acid, suggesting that 3-(Trifluoromethoxy)benzyl alcohol could undergo similar oxidation reactions under appropriate conditions.
Scientific Research Applications
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Scientific Field: Organic Chemistry
- Application : Trifluoromethoxylation reagents are used in the synthesis of CF3-O-containing compounds . These compounds are used in various industries, including pharmaceuticals and agrochemicals .
- Methods of Application : The application of a photoredox catalyst [Ru (bpy) 3 ] (PF 6) 2 and visible light irradiation gave azidotrifluoromethoxylated products with isolated yields ranging from 28% to 72% . Reactions worked well for styrenes bearing functional groups including ether, ester, amide, nitrile, sulfonyl, and halogen .
- Results or Outcomes : The development of original synthetic methodology, allowing access to new fluorinated compounds with unique physicochemical and biological properties, is in very high demand in nearly every area of the chemical industry .
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Scientific Field: Biochemistry
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Scientific Field: Medicinal Chemistry
- Application : Trifluoromethyl group-containing drugs have been approved by the FDA . The trifluoromethyl (TFM, -CF3) group is found in many FDA-approved drugs over the last 20 years .
- Results or Outcomes : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
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Scientific Field: Biochemistry
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Scientific Field: Organic Chemistry
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Scientific Field: Biochemistry
Safety And Hazards
The compound is classified as a warning under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It can cause skin irritation (H315) and serious eye irritation (H319) . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/eye protection/face protection .
properties
IUPAC Name |
[3-(trifluoromethoxy)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c9-8(10,11)13-7-3-1-2-6(4-7)5-12/h1-4,12H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGSSROOYSFMMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30198848 | |
Record name | 3-(Trifluoromethoxy)benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30198848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethoxy)benzyl alcohol | |
CAS RN |
50823-90-0 | |
Record name | 3-(Trifluoromethoxy)benzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050823900 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Trifluoromethoxy)benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30198848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Trifluoromethoxy)benzyl Alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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